molecular formula C13H9NO B373769 Acridone CAS No. 578-95-0

Acridone

Cat. No.: B373769
CAS No.: 578-95-0
M. Wt: 195.22 g/mol
InChI Key: FZEYVTFCMJSGMP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Acridone, a derivative of acridine, is a class of compounds that has attracted significant interest due to its broad spectrum of biological activity . The primary targets of this compound are DNA, topoisomerase, and telomerase enzymes . This compound derivatives have also been shown to inhibit acetylcholinesterase .

Mode of Action

The unique planar ring structure of this compound allows it to act as a DNA intercalator . This means it can insert itself between the DNA base pairs, disrupting the DNA’s normal structure and function. Additionally, this compound derivatives can inhibit topoisomerase or telomerase enzymes , which are essential for DNA replication and repair. This interaction with its targets leads to changes in the normal functioning of the cell, often resulting in cell death .

Biochemical Pathways

This compound affects several biochemical pathways. Its interaction with DNA and inhibition of topoisomerase and telomerase enzymes disrupts the normal replication and repair mechanisms of the cell . This disruption can lead to cell death, particularly in rapidly dividing cells such as cancer cells . Furthermore, this compound derivatives have been shown to interact with different biomolecular targets due to their semi-planar heterocyclic structure .

Pharmacokinetics

The pharmacokinetics of this compound involves absorption, distribution, metabolism, and excretion (ADME). These processes are crucial for the proper action of this compound . For instance, the ability of this compound to penetrate the blood-brain barrier is important for the treatment of CNS tumors or neurodegenerative diseases . The pharmacokinetic profile of this compound can be improved by conjugation with various nano-objects such as liposomes or dendrimers .

Result of Action

The molecular and cellular effects of this compound’s action are significant. It has been shown to increase reactive oxygen species (ROS) levels and demonstrate potent anti-tumor activity in certain cell lines . Furthermore, this compound derivatives could stabilize the c-MYC G4 structure , which is highly expressed in certain types of cancer. This stabilization can lead to the regulation of apoptosis in cancer cells induced by intracellular ROS .

Biochemical Analysis

Biochemical Properties

Acridone derivatives have been shown to interact with different biomolecular targets due to their semi-planar heterocyclic structure . They exhibit a broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities .

Cellular Effects

This compound derivatives have been found to have significant effects on various types of cells and cellular processes. They have been shown to be effective as inhibitors of acetylcholinesterase , which plays a crucial role in nerve signal transmission. This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, the unique planar ring structure of this compound allows it to act as DNA intercalators . It can inhibit topoisomerase or telomerase enzymes , leading to changes in gene expression. This is how this compound exerts its effects at the molecular level .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, potentially affecting metabolic flux or metabolite levels . The specifics of these interactions and their implications are areas of active research .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve interactions with various transporters or binding proteins . The effects of this compound on its localization or accumulation within cells are areas of ongoing study .

Subcellular Localization

It is known that certain targeting signals or post-translational modifications can direct this compound to specific compartments or organelles .

Chemical Reactions Analysis

Acridone undergoes various chemical reactions:

Comparison with Similar Compounds

Acridone is compared with other similar compounds such as:

Properties

IUPAC Name

10H-acridin-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO/c15-13-9-5-1-3-7-11(9)14-12-8-4-2-6-10(12)13/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FZEYVTFCMJSGMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO
Source PubChem
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DSSTOX Substance ID

DTXSID8060371
Record name 9(10H)-Acridinone
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Molecular Weight

195.22 g/mol
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Physical Description

Crystalline solid; [Sigma-Aldrich MSDS]
Record name Acridone
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Solubility

4.7 [ug/mL] (The mean of the results at pH 7.4)
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Description Aqueous solubility in buffer at pH 7.4

CAS No.

578-95-0, 643-62-9
Record name Acridone
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Record name Acridone
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Record name acridone
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Record name ACRIDONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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